
Application Notes: R-1881 in Prostate Cancer
Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R-18893

Cat. No.: B1678701 Get Quote

Introduction

R-1881, also known as Metribolone, is a potent, synthetic, and non-aromatizable androgen. Its

primary utility in research stems from its high affinity and specific binding to the androgen

receptor (AR). In the context of prostate cancer, where the AR signaling pathway is a critical

driver of disease progression, R-1881 serves as an invaluable tool. It is widely used to mimic

the effects of natural androgens like dihydrotestosterone (DHT) to study AR-mediated cellular

processes, including gene expression, cell proliferation, and apoptosis.[1][2] Its stability and

potent agonist activity make it a standard reagent for activating the AR pathway in a controlled

in vitro setting.

Mechanism of Action

R-1881 functions as a classic AR agonist. Upon entering the cell, it binds to the ligand-binding

domain of the AR, which is predominantly located in the cytoplasm in an inactive state,

complexed with heat shock proteins. Ligand binding induces a conformational change, leading

to the dissociation of these chaperone proteins, receptor dimerization, and subsequent

translocation into the nucleus.[3] Within the nucleus, the AR-R1881 complex binds to specific

DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer

regions of target genes, recruiting co-activators and initiating the transcription of androgen-

regulated genes that control various cellular functions.[4]
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The application of R-1881 is highly dependent on the AR status of the prostate cancer cell line

being studied.

AR-Positive, Androgen-Sensitive (e.g., LNCaP, VCaP, LAPC-4): In these cell lines, R-1881 is

used to stimulate AR-dependent proliferation and induce the expression of canonical AR

target genes such as Prostate-Specific Antigen (KLK3), TMPRSS2, and PSA.[1][5][6] These

cells are foundational models for studying the mechanisms of androgen action and for

screening potential AR antagonists. LNCaP cells, which harbor a T877A mutation in the AR,

are particularly well-characterized for their response to R-1881.[7]

AR-Positive, Castration-Resistant (e.g., C4-2, LNCaP-abl): These cell lines, often derived

from androgen-sensitive parental lines, are used to model the progression to castration-

resistant prostate cancer (CRPC). R-1881 is used to investigate the persistent or altered AR

signaling in a low-androgen environment and to test therapies aimed at overcoming

resistance.[8][9]

AR-Negative (e.g., PC-3, DU-145): These cell lines lack endogenous AR expression and are

thus androgen-independent.[10][11] They are primarily used as negative controls or are

engineered to exogenously express wild-type or mutant AR. In such reconstituted systems,

R-1881 is used to specifically study the function of the introduced receptor without

interference from endogenous AR.[12][13]

Quantitative Data Summary
Table 1: Common Applications of R-1881 in Prostate
Cancer Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC126237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9711876/
https://www.mdpi.com/1467-3045/44/2/41
https://genome.ucsc.edu/encode/protocols/cell/human/LNCaP_Crawford_protocol.pdf
https://www.mdpi.com/1422-0067/23/3/1046
https://pmc.ncbi.nlm.nih.gov/articles/PMC7349866/
https://pubmed.ncbi.nlm.nih.gov/16835890/
https://pubmed.ncbi.nlm.nih.gov/16580667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190877/
https://www.researchgate.net/figure/Quantitative-real-time-PCR-PC3-AR-cells-were-treated-with-R1881-for-the-indicated-time_fig3_5801878
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line AR Status
Typical R-1881
Concentration

Common
Applications &
Observed Effects

LNCaP
Positive (T877A

mutant)
0.1 - 10 nM

Induction of AR target

genes (e.g., PSA),

biphasic effect on

proliferation

(stimulation at low

conc., inhibition at

high conc.).[1][3][14]

VCaP
Positive (Wild-Type,

Amplified)
0.1 - 10 nM

Strong induction of

AR-regulated genes,

proliferation studies in

a model with high AR

expression.[15][16]

[17]

LAPC-4 Positive (Wild-Type) 1 - 10 nM

Study of wild-type AR

signaling, induction of

AR target genes, and

cell proliferation.[16]

[18]

C4-2

Positive (Androgen-

independent subline

of LNCaP)

1 - 10 nM

Modeling castration-

resistant prostate

cancer, studying

persistent AR

signaling.[8][19]

PC-3 Negative (or very low)
0.1 - 1 nM (in AR-

transfected cells)

Used as a null

background for

studying exogenously

expressed AR

function.[10][12]

DU-145 Negative (or very low)
N/A (unless AR is

expressed ectopically)

Negative control for

AR signaling studies.

[10][11]
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Table 2: R-1881 Induced Androgen-Regulated Gene
Expression

Cell Line Gene Target
R-1881
Concentration

Treatment
Time

Fold Induction
(mRNA)

LNCaP PSA (KLK3) 1 nM 24 hours >10-fold

LNCaP TMPRSS2 1 nM 16 - 24 hours >5-fold[6]

LNCaP HSD3B1 1 nM 24 - 120 hours
Significant

increase[18]

LAPC-4 PSA (KLK3) 1 nM 24 hours
Dose-dependent

increase[16]

C4-2 PSA (KLK3) 0.01 - 10 nM 16 hours
Dose-dependent

increase[6]

Table 3: Effects of R-1881 on Prostate Cancer Cell
Proliferation

Cell Line
R-1881
Concentration

Treatment Duration
Effect on
Proliferation

LNCaP 0.1 nM 4-6 days
~50% increase in cell

growth.[3]

LNCaP 1 nM 4-6 days
~10% increase in cell

growth.[3]

LNCaP >1 nM 5 days

Proliferation is less

induced or inhibited

compared to lower

doses.[14]

LNCaP (104-R2

subline)
0.1 - 10 nM 96 hours

45-57% inhibition of

proliferation.[3]

VCaP 0.1 nM 4 days
Stimulation of cell

growth.[15]
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Caption: R-1881 activates the Androgen Receptor (AR) signaling pathway.
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Caption: Experimental workflow for analyzing the effects of R-1881.

Experimental Protocols
Protocol 1: General Cell Culture and Androgen
Stimulation with R-1881
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This protocol is optimized for LNCaP cells but can be adapted for other androgen-sensitive cell

lines.

Materials:

LNCaP cells (ATCC CRL-1740)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Charcoal/Dextran Stripped FBS (CDS-FBS)

Penicillin-Streptomycin solution

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile

R-1881 (Metribolone)

Ethanol (70-100%), sterile

Tissue culture dishes/flasks/plates

Procedure:

Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[7]

Androgen Deprivation (Hormone Starvation):

To study the effects of R-1881, it is crucial to first remove endogenous androgens from the

serum.

Plate cells at the desired density. After 24 hours (to allow for attachment), replace the

standard growth medium with RPMI-1640 supplemented with 5-10% CDS-FBS.[8][20]
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Culture the cells in this androgen-deprived medium for at least 48-72 hours before R-1881

treatment.[1][21]

Preparation of R-1881 Stock Solution:

Dissolve R-1881 powder in 70% ethanol to create a high-concentration stock solution

(e.g., 2.5 mM).[7]

Store the stock solution at -20°C.

On the day of the experiment, prepare working solutions by performing serial dilutions in

the appropriate cell culture medium (e.g., RPMI + 10% CDS-FBS). Prepare a vehicle

control using the same final concentration of ethanol as in the R-1881 treatment groups

(e.g., 0.01%).[1]

R-1881 Treatment:

Remove the androgen-deprivation medium from the cells.

Add the medium containing the desired final concentration of R-1881 (e.g., 0.1 nM, 1 nM,

10 nM) or vehicle control.

Return the cells to the incubator for the desired treatment duration, which will vary

depending on the downstream assay (e.g., 16-24h for qPCR, 48-72h for Western blot, 4-7

days for proliferation assays).[8][15]

Protocol 2: Western Blot Analysis of AR and PSA
Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x or 2x)

SDS-PAGE gels (e.g., 4-12% Bis-Tris)
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PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: After R-1881 treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA

buffer, scrape the cells, and incubate on ice for 30 minutes.[22]

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect

the supernatant and determine the protein concentration using a BCA assay.[22]

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil at 95°C for 5-10 minutes.[20][22]

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate

proteins by size. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA, diluted in

blocking buffer) overnight at 4°C.[22]

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again three times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system. Analyze band intensity relative to the loading control

(e.g., GAPDH).[22]

Protocol 3: Quantitative Real-Time PCR (qPCR) for
Androgen-Regulated Genes
Materials:

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)

qPCR instrument

Procedure:

RNA Extraction: Following R-1881 treatment (typically 16-24 hours), lyse the cells directly in

the culture dish and extract total RNA according to the manufacturer's protocol.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcription kit.

qPCR Reaction:

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers

(for one gene per reaction), and diluted cDNA.

Run the reaction in a qPCR instrument using a standard thermal cycling program (e.g.,

initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the

relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping

gene and comparing the R-1881 treated samples to the vehicle-treated controls.[23]

Protocol 4: Cell Proliferation Assay (MTT)
Materials:

96-well tissue culture plates

R-1881 and vehicle control media

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of medium.[24]

Androgen Deprivation and Treatment: Perform androgen deprivation as described in

Protocol 1. After 48 hours, replace the medium with 100 µL of fresh medium containing

various concentrations of R-1881 or vehicle control.

Incubation: Incubate the plate for 4 to 7 days, as proliferation effects may take several days

to become apparent.[14][15]

MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals.[2][26]

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution

and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]
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Data Analysis: Subtract the background absorbance (from wells with medium only) and

calculate the percentage of cell viability or proliferation relative to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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